Trimethylolpropane triacrylate

Catalog No.
S582131
CAS No.
15625-89-5
M.F
C15H20O6
M. Wt
296.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane triacrylate

CAS Number

15625-89-5

Product Name

Trimethylolpropane triacrylate

IUPAC Name

2,2-bis(prop-2-enoyloxymethyl)butyl prop-2-enoate

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

InChI

InChI=1S/C15H20O6/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3/h5-7H,1-3,8-11H2,4H3

InChI Key

DAKWPKUUDNSNPN-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

solubility

Insoluble in wate

Synonyms

TMPTA, trimethylol propane triacrylate, trimethylolpropane triacrylate

Canonical SMILES

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

The exact mass of the compound Trimethylolpropane triacrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. It belongs to the ontological category of carbonyl compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethylolpropane triacrylate (TMPTA, CAS 15625-89-5) is a core trifunctional monomer widely utilized as a reactive diluent and crosslinking agent in radiation-curable (UV/EB) systems. Characterized by its three highly reactive acrylate groups, TMPTA rapidly polymerizes to form a dense, three-dimensional network. From a procurement baseline, TMPTA offers a dynamic viscosity of approximately 60–110 mPa·s at 25°C, making it highly processable compared to higher-functionality oligomers. Its primary industrial value lies in its ability to simultaneously reduce formulation viscosity and increase the final cured product's hardness, chemical resistance, and crosslink density, serving as a foundational building block in modern inks, coatings, and photopolymers [1].

Substituting TMPTA with generic alternatives frequently results in critical failures in either manufacturing processability or final material performance. Replacing TMPTA with difunctional monomers like 1,6-Hexanediol diacrylate (HDDA) or Dipropylene glycol diacrylate (DPGDA) drastically reduces the crosslink density, leading to softer films that fail chemical and abrasion resistance benchmarks [1]. Conversely, substituting it with its methacrylate analog, Trimethylolpropane trimethacrylate (TMPTMA), introduces steric hindrance that severely depresses the radical polymerization rate, causing unacceptable bottlenecks in high-speed UV curing lines [2]. Finally, utilizing higher-functionality acrylates like Pentaerythritol triacrylate (PETA) to maintain crosslink density often spikes the formulation's viscosity beyond the operational limits of spray or inkjet equipment, necessitating the undesirable addition of volatile non-reactive solvents.

Cure Speed and Radical Polymerization Reactivity

In photopolymerization systems, the choice between acrylate and methacrylate analogs strictly dictates production line speeds. TMPTA lacks the alpha-methyl group present in its methacrylate counterpart (TMPTMA). This structural difference means TMPTA does not suffer from the steric hindrance that inhibits radical generation in methacrylates, resulting in a significantly faster polymerization rate under UV or electron-beam (EB) initiation [1].

Evidence DimensionRadical polymerization reactivity / Cure speed
Target Compound DataHigh reaction rate (unhindered acrylate double bonds)
Comparator Or BaselineTMPTMA (sterically hindered by alpha-methyl groups)
Quantified DifferenceAcrylates typically cure at multiples of the rate of methacrylates under identical UV exposure
ConditionsUV or EB initiated free-radical polymerization

Procurement teams specifying for high-throughput printing or coating lines must select TMPTA over TMPTMA to prevent curing bottlenecks and ensure full conversion at high line speeds.

Viscosity and Formulation Processability

Achieving high crosslink density often requires high-functionality monomers, which typically increase formulation viscosity. TMPTA provides a trifunctional architecture but maintains a dynamic viscosity of 60–110 mPa·s at 25°C . In contrast, other common trifunctional monomers like Pentaerythritol triacrylate (PETA) exhibit significantly higher viscosities, often requiring elevated temperatures or the addition of non-reactive solvents to process effectively [1].

Evidence DimensionDynamic Viscosity at 25°C
Target Compound Data60–110 mPa·s
Comparator Or BaselinePETA (typically >500 mPa·s or semi-solid depending on hydroxyl content)
Quantified DifferenceTMPTA offers an order of magnitude lower viscosity than PETA
ConditionsMeasured at 25°C under standard atmospheric conditions

Enables the formulation of high-crosslink-density resins that remain compatible with low-viscosity application methods like inkjet printing or spray coating without requiring volatile solvents.

Crosslink Density and Cured Film Hardness

When selecting a reactive diluent, buyers must balance viscosity reduction with the mechanical integrity of the final cured film. While difunctional monomers like 1,6-Hexanediol diacrylate (HDDA) offer lower viscosity than TMPTA, they produce a looser polymer network. TMPTA’s three acrylate groups generate a highly dense three-dimensional crosslinked network, which translates to substantially higher surface hardness, scratch resistance, and chemical resistance than HDDA-based formulations [1].

Evidence DimensionFunctionality and Network Density
Target Compound DataTrifunctional (3 reactive sites per molecule)
Comparator Or BaselineHDDA (Difunctional, 2 reactive sites per molecule)
Quantified DifferenceTMPTA yields a tighter 3D crosslinked network, directly increasing final film hardness and solvent resistance
ConditionsPost-UV/EB curing in standardized coating formulations

Critical for industrial hardcoats and protective finishes where substituting a trifunctional monomer with a difunctional one would result in product failure during abrasion or chemical exposure testing.

High-Speed Flexographic and Inkjet UV Inks

TMPTA is the required choice for high-speed printing operations where rapid cure response is mandatory. Its unhindered acrylate functionality ensures immediate polymerization under UV exposure, preventing smearing and allowing for faster line speeds than methacrylate alternatives.

Industrial Hardcoats and Protective Wood Finishes

In formulations requiring extreme durability, TMPTA acts as the primary crosslinking agent. Its trifunctional nature generates a dense polymer network that provides the necessary scratch, abrasion, and chemical resistance that difunctional diluents like HDDA cannot achieve [1].

SLA/DLP 3D Printing Photopolymer Resins

For additive manufacturing, TMPTA serves as a critical reactive diluent. It lowers the overall viscosity of the resin vat—ensuring proper flow and recoating between layers—while maintaining the high crosslink density required for the structural integrity of the printed part [1].

Physical Description

Liquid

Color/Form

Viscous, colorless to tan liquid

XLogP3

2.7

Density

1.11 g/cu cm at 20 °C

LogP

log Kow = 2.75

Odor

Acrylic or pungent odo

UNII

4B67KGL96S

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

5.9X10-4 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Impurities

Trimethylolpropane triacrylate is manufactured by esterification of trimethylolpropane; acrylic acid is a known impurity in the technical-grade compound.

Other CAS

15625-89-5

Wikipedia

Trimethylolpropane triacrylate

Methods of Manufacturing

Trimethylolpropane triacrylate is manufactured by esterification of trimethylolpropane; acrylic acid is a known impurity in the technical-grade compound.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Printing and related support activities
Printing ink manufacturing
2-Propenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE
Ethylenimine and propylenimine react with trifunctional acrylates, such as 2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate ... to produce trifunctional aziridines.

Dates

Last modified: 08-15-2023

Explore Compound Types